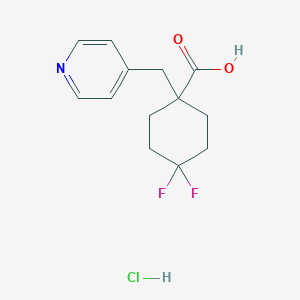

4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride

Overview

Description

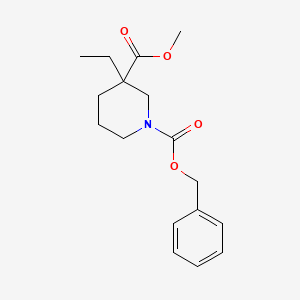

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, the deconjugative esterification of 2-cyclohexylideneacetic acids, as mentioned in the first paper, employs 4-(pyrrolidin-1-yl)pyridine as a catalyst and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent . This suggests that similar catalytic systems could potentially be used in the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

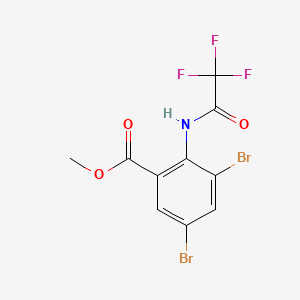

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity and physical properties. The second paper discusses the recyclization of 1,4-dihydropyridines, which involves cleavage of a C-N bond and pyridine ring opening . This indicates that the pyridine moiety in the compound of interest could undergo similar transformations under acidic conditions, affecting the overall molecular structure.

Chemical Reactions Analysis

Chemical reactions involving cyclohexane derivatives can be complex and varied. The third paper introduces cyclohexa-1,4-dienes as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes . This demonstrates the reactivity of cyclohexane derivatives in hydrogenation reactions, which could be relevant to the chemical reactions of the difluorinated cyclohexane moiety in the target compound.

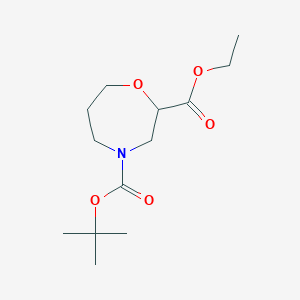

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. The fourth paper describes the synthesis of novel polyamides derived from a diamine with a cyclohexane backbone . The polymers exhibited excellent solubility, mechanical strength, and thermal stability, suggesting that the difluorinated cyclohexane carboxylic acid may also display unique physical and chemical properties, particularly if it were to be incorporated into polymeric materials.

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride and its analogs have been explored in the context of supramolecular chemistry and crystal engineering. Studies have shown their ability to form complex cocrystal structures with other molecular entities. For example, research by Bhogala, Basavoju, and Nangia (2005) demonstrated the formation of linear, zigzag tapes and flat, corrugated sheet structures in binary cocrystals involving di- and tricarboxylic acids with 4,4′-bipyridine bases and isonicotinamide. These cocrystals exhibit a range of hydrogen bonding interactions, showcasing the potential of such compounds in designing supramolecular architectures with specific properties (Balakrishna R. Bhogala, S. Basavoju, A. Nangia, 2005).

Material Science and Polymer Synthesis

In material science and polymer synthesis, derivatives of 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride have been utilized to synthesize novel polymers with unique properties. Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, demonstrating their high thermal stability and solubility in polar aprotic solvents. This research highlights the potential of incorporating cyclohexane derivatives into polymeric materials to enhance their performance and applicability in various industrial applications (S. Hsiao, Chin‐Ping Yang, Sheng-Wen Wang, Ming-Hung Chuang, 1999).

Catalysis and Organic Synthesis

The compound and its related structures have been investigated in catalysis and organic synthesis. Research by Sano et al. (2006) on the deconjugative esterification of 2-cyclohexylideneacetic acids showcased the use of 4-(pyrrolidin-1-yl)pyridine catalysts in promoting esterification reactions. This study provides insights into the utility of cyclohexane derivatives in facilitating organic transformations, contributing to the development of more efficient and selective synthetic methodologies (S. Sano, Etsuko Harada, Tomohiro Azetsu, T. Ichikawa, Michiyasu Nakao, Y. Nagao, 2006).

Supramolecular Assemblies and Network Structures

Safety and Hazards

properties

IUPAC Name |

4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-3-12(4-6-13,11(17)18)9-10-1-7-16-8-2-10;/h1-2,7-8H,3-6,9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAHOAWWXOSVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CC2=CC=NC=C2)C(=O)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1380300-62-8 | |

| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-1-(4-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

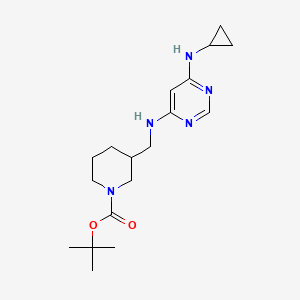

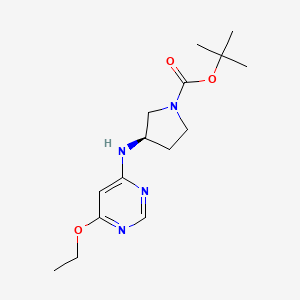

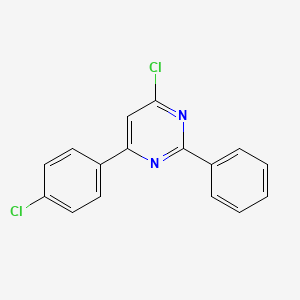

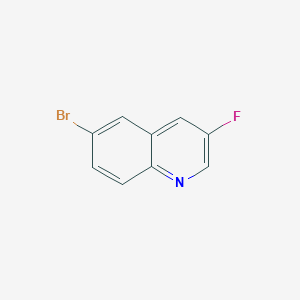

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)

![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)

![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)

![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)